Cas no 2228252-34-2 (3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile)

3-Oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile is a specialized cyclic organic compound featuring a cyclobutane core functionalized with a carbonyl group (3-oxo), a thiolane substituent, and a nitrile group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks. The presence of both electrophilic (carbonyl, nitrile) and nucleophilic (thiolane) moieties allows for versatile transformations, including cycloadditions and nucleophilic substitutions. Its rigid cyclobutane backbone may also contribute to steric control in reaction pathways. This compound is of interest in pharmaceutical and materials research, where such scaffolds are employed in the development of bioactive molecules or advanced polymers.
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile structure
2228252-34-2 structure
Product Name:3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
CAS No:2228252-34-2
MF:C9H11NOS
MW:181.254740953445
CID:6254940
PubChem ID:165966587
Update Time:2025-05-26

3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
    • EN300-1777114
    • 2228252-34-2
    • Inchi: 1S/C9H11NOS/c10-6-9(4-7(11)5-9)8-2-1-3-12-8/h8H,1-5H2
    • InChI Key: GFSUFOZZOIJJBH-UHFFFAOYSA-N
    • SMILES: S1CCCC1C1(C#N)CC(C1)=O

Computed Properties

  • Exact Mass: 181.05613515g/mol
  • Monoisotopic Mass: 181.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 66.2Ų

3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777114-1g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
1g
$1485.0 2023-09-20
Enamine
EN300-1777114-5g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
5g
$4309.0 2023-09-20
Enamine
EN300-1777114-10g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
10g
$6390.0 2023-09-20
Enamine
EN300-1777114-0.05g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
0.05g
$1247.0 2023-09-20
Enamine
EN300-1777114-0.1g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
0.1g
$1307.0 2023-09-20
Enamine
EN300-1777114-0.25g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
0.25g
$1366.0 2023-09-20
Enamine
EN300-1777114-0.5g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
0.5g
$1426.0 2023-09-20
Enamine
EN300-1777114-1.0g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
1g
$1485.0 2023-05-23
Enamine
EN300-1777114-2.5g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
2.5g
$2912.0 2023-09-20
Enamine
EN300-1777114-5.0g
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
2228252-34-2
5g
$4309.0 2023-05-23

Additional information on 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile

Comprehensive Overview of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228252-34-2)

In the realm of organic chemistry and pharmaceutical research, 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228252-34-2) has emerged as a compound of significant interest. This molecule, characterized by its unique cyclobutane core and thiolane moiety, offers a versatile scaffold for drug discovery and material science applications. Its structural features, including the carbonitrile group and ketone functionality, make it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in designing novel therapeutics, particularly in areas such as enzyme inhibition and targeted drug delivery systems.

The compound's CAS No. 2228252-34-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its systematic name, 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile, reflects its IUPAC nomenclature, which is essential for academic and industrial communication. The presence of the thiolan-2-yl group introduces sulfur-based reactivity, a feature leveraged in catalysis and bioorthogonal chemistry. Meanwhile, the cyclobutane ring, known for its strained geometry, contributes to the molecule's conformational rigidity, a desirable trait in medicinal chemistry for enhancing binding affinity.

Recent trends in chemical research highlight a growing demand for nitrile-containing compounds, driven by their utility in agrochemicals, pharmaceuticals, and advanced materials. 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile aligns with this trend, as its carbonitrile group can undergo diverse transformations, such as hydrolysis to carboxylic acids or reduction to amines. These reactions expand its applicability in multi-step syntheses, addressing key challenges in green chemistry and atom economy. Furthermore, the compound's compatibility with click chemistry protocols has sparked interest in bioconjugation and polymer science.

From an industrial perspective, scalability and cost-effectiveness are paramount. The synthesis of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile has been optimized to meet these demands, with recent advancements focusing on catalytic methods and solvent-free conditions. These innovations not only reduce environmental impact but also align with the principles of sustainable chemistry, a topic gaining traction among policymakers and researchers alike. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize the compound, ensuring purity and consistency across batches.

In the context of drug discovery, the compound's 3-oxo-cyclobutane motif has been linked to bioactivity in several therapeutic areas, including inflammation and metabolic disorders. Its ability to modulate protein-protein interactions makes it a candidate for fragment-based drug design, a strategy increasingly adopted in pharmaceutical R&D. Additionally, the thiolane ring's role in improving pharmacokinetic properties, such as metabolic stability, underscores its relevance in prodrug development.

Looking ahead, the integration of machine learning and computational chemistry tools is expected to accelerate the exploration of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile derivatives. Virtual screening and QSAR modeling can identify promising analogs, reducing experimental overhead. As the scientific community prioritizes precision medicine and personalized therapeutics, this compound's modular structure positions it as a key player in next-generation drug development.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.